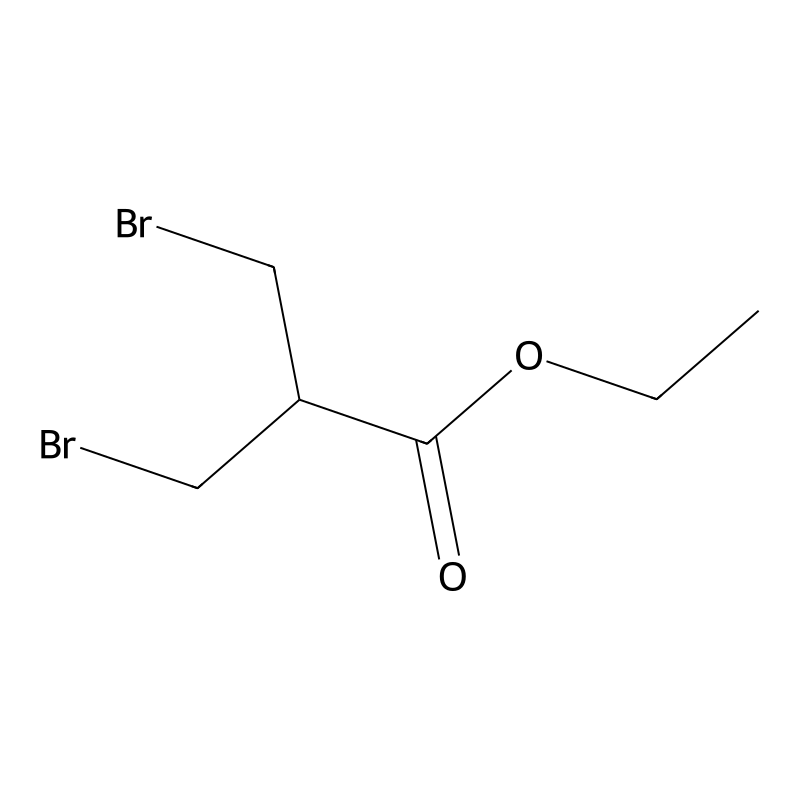

Ethyl 3-bromo-2-(bromomethyl)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: Ethyl 3-bromo-2-(bromomethyl)propionate is used as a reagent in organic synthesis.

Results or Outcomes: The outcome of the reaction would be the formation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid. The yield, purity, and other quantitative data would depend on the specific conditions of the reaction.

Ethyl 3-bromo-2-(bromomethyl)propionate is an organic compound with the molecular formula C₆H₁₀Br₂O₂ and a molecular weight of 273.95 g/mol. It features a propionate group, which is a carboxylic acid derivative, and two bromine atoms attached to the carbon chain. The compound is typically encountered as a colorless to pale yellow liquid and is known for its reactivity due to the presence of bromine atoms, which can participate in various

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Reduction Reactions: The compound can be reduced to form corresponding alcohols or other functional groups.

For example, one reaction involves ethyl bromopropionate reacting with alkali metal methylene bromide to produce ethyl 3-bromo-2-methylpropionate .

Ethyl 3-bromo-2-(bromomethyl)propionate can be synthesized through several methods:

- Bromination of Propionic Acid Derivatives: Starting from propionic acid derivatives, bromination reactions using bromine or phosphorus tribromide can introduce bromine atoms at the desired positions.

- Alkylation Reactions: The compound can also be synthesized via alkylation of ethyl propionate with bromoalkanes under basic conditions.

- Reflux with Sulfuric Acid: A common laboratory method involves refluxing a mixture of 3-bromo-2-(bromomethyl)propanoic acid with sulfuric acid to yield ethyl 3-bromo-2-(bromomethyl)propionate .

Ethyl 3-bromo-2-(bromomethyl)propionate serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity.

- Chemical Industry: This compound acts as a building block for the production of agrochemicals and other specialty chemicals .

- Research: It is utilized in laboratory research for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving ethyl 3-bromo-2-(bromomethyl)propionate primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to undergo nucleophilic substitution makes it a valuable reagent for synthesizing more complex molecules. Additionally, studies on its toxicity and environmental impact are essential for understanding its safety profile .

Ethyl 3-bromo-2-(bromomethyl)propionate shares structural similarities with several other halogenated compounds. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-bromopropionate | C₅H₉BrO₂ | Contains one bromine atom; less reactive |

| Methyl 3-bromo-2-(bromomethyl)propionate | C₆H₉Br₂O₂ | Similar structure; methyl instead of ethyl |

| Propyl 3-bromo-2-(bromomethyl)propionate | C₇H₁₃Br₂O₂ | Contains propyl group; different reactivity |

Ethyl 3-bromo-2-(bromomethyl)propionate's unique feature lies in its dual bromination at the second and third positions, enhancing its reactivity compared to related compounds that contain fewer halogen substituents .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant